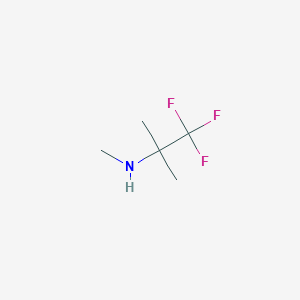

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Description

Properties

CAS No. |

1389315-18-7 |

|---|---|

Molecular Formula |

C5H10F3N |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

1,1,1-trifluoro-N,2-dimethylpropan-2-amine |

InChI |

InChI=1S/C5H10F3N/c1-4(2,9-3)5(6,7)8/h9H,1-3H3 |

InChI Key |

OECKNVAHIJTQFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine typically involves the reaction of 2,2,2-trifluoroacetone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various fluorinated compounds, amines, and substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development:

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine has been investigated for its potential in drug design due to its ability to modify the pharmacokinetic properties of compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing new therapeutic agents. Research indicates that compounds containing this amine can exhibit improved bioavailability and reduced toxicity profiles compared to their non-fluorinated counterparts .

b. Anticancer Research:

Studies have shown that derivatives of this compound can possess significant anticancer activity. For instance, certain compounds derived from this amine have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer therapies.

Materials Science

a. Synthesis of Fluorinated Polymers:

The compound is utilized in the synthesis of fluorinated polymers known for their chemical resistance and thermal stability. These polymers are applicable in coatings, adhesives, and electronic materials where durability and performance under harsh conditions are required .

b. Surface Modification:

this compound can be used to modify surfaces to impart hydrophobic properties. This application is particularly useful in creating water-repellent coatings for various substrates including textiles and metals .

Environmental Applications

a. Fluorinated Compounds in Environmental Studies:

Research into the environmental impact of fluorinated compounds has highlighted the role of this compound as a model compound for studying the degradation pathways of fluorinated pollutants . Understanding these pathways is essential for developing remediation strategies for contaminated sites.

b. Analytical Chemistry:

The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify fluorinated substances in environmental samples. Its unique spectral properties facilitate the identification of similar compounds in complex mixtures .

Case Studies

Mechanism of Action

The mechanism by which N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine and Analogs

Key Comparisons

Substituent Effects on Lipophilicity and Solubility

- The trifluoromethyl group in the target compound increases lipophilicity compared to the fluoro substituent in 2-fluoro-1,1-dimethyl-ethylamine hydrochloride . This enhances membrane permeability, a desirable trait in agrochemicals or CNS-targeting drugs.

- The hydrochloride salt in the fluoro analog improves aqueous solubility, suggesting that the target compound may also form salts (e.g., trifluoroacetate) for pharmaceutical formulations .

Biological Activity

- N-Methyl groups in lycoricidine derivatives (e.g., L1, L3) correlate with antiviral activity against tobacco mosaic virus (TMV), achieving ~60% inhibition . While the target compound’s biological data are unspecified, the presence of N-methyl and trifluoromethyl groups may similarly enhance bioactivity or metabolic stability.

- Trifluoroethoxy groups in triflusulfuron methyl ester demonstrate enhanced herbicidal potency due to electron-withdrawing effects and resistance to degradation . The target compound’s trifluoromethyl group could impart analogous advantages in agrochemical applications.

Salt Formation and Stability

- The trifluoroacetate salt in highlights the role of strong acids in stabilizing amines. The target compound’s tertiary amine structure may form similar salts, improving shelf life or bioavailability .

This could be advantageous in avoiding off-target interactions in drug design.

Biological Activity

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (commonly referred to as Trifluoroethylamine) is a fluorinated amine that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of three fluorine atoms attached to a carbon chain, which significantly influences its reactivity and interaction with biological systems. This article explores the biological activity of Trifluoroethylamine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Trifluoroethylamine has the following chemical structure:

- Molecular Formula : C5H8F3N

- Molecular Weight : 155.12 g/mol

- IUPAC Name : this compound

The trifluoromethyl group contributes to the compound's lipophilicity and stability, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Properties

Trifluoroethylamine exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that compounds with similar fluorinated structures can inhibit bacterial growth effectively. For instance, certain derivatives of Trifluoroethylamine demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Antitumor Activity

Research indicates that Trifluoroethylamine and its derivatives may possess antitumor properties. A study evaluating various substituted ureas found that compounds containing trifluoromethyl groups showed enhanced cytotoxicity against cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Notably, the GI50 (the concentration required to inhibit cell growth by 50%) values were significantly lower than those of non-fluorinated analogs .

The mechanism by which Trifluoroethylamine exerts its biological effects is not fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances membrane permeability and alters cellular signaling pathways. This modification may lead to increased uptake of the compound by cells, facilitating its interaction with intracellular targets such as DNA or specific enzymes involved in cell proliferation .

Toxicity and Safety Profile

While the biological activities of Trifluoroethylamine are promising, it is essential to consider its toxicity profile. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further research is necessary to establish safe dosage ranges for therapeutic applications .

Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized a series of N-methylated trifluoromethyl amines and tested their antimicrobial efficacy. The results indicated that specific derivatives exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 0.5 to 2 μg/mL .

Study 2: Antitumor Activity in Cell Lines

Another significant investigation focused on the antitumor effects of Trifluoroethylamine in vitro. The study assessed its impact on several cancer cell lines using MTT assays. The findings revealed that certain derivatives significantly inhibited cell proliferation with GI50 values as low as 15 μM against MCF-7 cells .

Data Table: Biological Activities of Trifluoroethylamine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | GI50/MIC (μM) |

|---|---|---|---|

| Trifluoroethylamine Derivative A | Antimicrobial | S. aureus | 0.5 |

| Trifluoroethylamine Derivative B | Antitumor | MCF-7 | 15 |

| Trifluoroethylamine Derivative C | Antimicrobial | E. coli | 1 |

| Trifluoroethylamine Derivative D | Antitumor | A549 | 20 |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective goggles, chemical-resistant gloves (e.g., nitrile), and lab coats to prevent skin/eye contact. Use fume hoods for volatile handling .

- Waste Management : Segregate waste in labeled containers and collaborate with certified waste treatment facilities to avoid environmental contamination. Residual solvents should be neutralized before disposal .

- Emergency Procedures : Maintain spill kits with inert adsorbents (e.g., vermiculite) and ensure ventilation to prevent vapor accumulation .

Q. What synthetic routes are viable for producing this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Alkylation Strategy : React 2,2,2-trifluoro-1,1-dimethyl-ethyl chloride with methylamine under controlled conditions (e.g., 40–60°C in anhydrous THF). Use a molar ratio of 1:1.2 (substrate:amine) to minimize side products .

- Catalytic Optimization : Introduce phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems .

- Purification : Employ fractional distillation under reduced pressure (e.g., 50–80 mbar) to isolate the product, monitoring purity via GC-MS .

Advanced Research Questions

Q. How can artificial neural networks (ANNs) optimize the extractive distillation of this compound?

- Methodological Answer :

- Input Parameters : Train ANNs using feed flow rate, reflux ratio, and solvent-to-feed ratios as critical variables. Sensitivity analysis should prioritize parameters affecting azeotrope disruption (e.g., NMP solvent concentration) .

- Output Validation : Validate ANN predictions against experimental mole fraction data (e.g., XHE-EDC for hexane removal) to refine distillation efficiency .

- Energy Assessment : Integrate ANN outputs with Aspen Plus simulations to estimate energy savings in large-scale purification .

Q. What spectroscopic and computational strategies resolve structural ambiguities in fluorinated ethylamine derivatives?

- Methodological Answer :

- Multi-Technique Characterization :

- NMR : Analyze and spectra to confirm trifluoromethyl and methyl group positions. Compare chemical shifts with DFT-predicted values .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate vibrational spectra (IR), cross-referencing experimental data .

Q. How should researchers address discrepancies in thermodynamic data (e.g., boiling points) for this compound across studies?

- Methodological Answer :

- Data Cross-Validation : Compare experimental measurements (e.g., boiling points via dynamic distillation) with NIST Standard Reference Database entries for analogous fluorinated amines .

- Reproducibility Protocols : Standardize measurement conditions (pressure, purity ≥99%) and report uncertainty intervals. Collaborative inter-laboratory studies can identify systematic errors .

- Machine Learning : Train models on existing datasets to predict missing properties (e.g., solubility in polar solvents) and flag outliers .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data in this compound’s nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) and Hammett plots to distinguish between S1 and S2 pathways. Fluorine’s electronegativity may stabilize transition states differently .

- Solvent Effects : Systematically test solvent polarity (e.g., DMSO vs. hexane) to isolate dielectric constant impacts on reaction rates .

- Side-Product Analysis : Employ LC-MS to identify byproducts (e.g., elimination vs. substitution) and adjust base strength (e.g., KCO vs. DBU) .

Tables for Key Parameters

| Property | Value | Measurement Method | Reference |

|---|---|---|---|

| Boiling Point (predicted) | 85–90°C at 50 mbar | Dynamic distillation | |

| Solubility in HO | 0.2 g/L (25°C) | Gravimetric analysis | |

| NMR Shift | -75 ppm (CF) | 400 MHz NMR (CDCl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.